(Dibromomethyl)benzene
Overview
Description
(Dibromomethyl)benzene is a chemical compound with the molecular formula C7H6Br2 . It can be synthesized via bromination of o-xylene .
Synthesis Analysis
The synthesis of (Dibromomethyl)benzene can be achieved through the bromination of o-xylene . Another method involves the use of 1,3,5-trimethylbenzene, N-bromosuccinimide, dibenzoyl peroxide, and benzene. The mixture is stirred at 80°C for 30 minutes, then refluxed under nitrogen for 4 hours. The solution is then cooled and filtered. The crude products are purified by flash column chromatography .Molecular Structure Analysis
The molecular structure of (Dibromomethyl)benzene is characterized by a benzene ring with two bromine atoms attached to a single carbon atom . In the crystal structure of a related compound, 1,3,5-tris(dibromomethyl)benzene, the molecule crystallizes in the hexagonal space group, and the asymmetric unit consists of one-sixth of the molecule .Chemical Reactions Analysis
The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .Physical And Chemical Properties Analysis
(Dibromomethyl)benzene has a molecular weight of 249.931 . As a member of the benzene family, it is likely to be a nonpolar molecule and may be immiscible with water but readily miscible with organic solvents .Scientific Research Applications
Crystal Structure and Molecular Packing
(Dibromomethyl)benzene and its derivatives play a significant role in crystallography. A study by Kuś et al. (2023) analyzed structures of benzene and naphthalene derivatives with bromo, bromomethyl, and dibromomethyl substituents. These compounds exhibit packing patterns dominated by Br...Br contacts and C-H...Br hydrogen bonds, crucial for their crystal packing. This insight is vital for understanding molecular interactions in crystal engineering and material science (Kuś et al., 2023).
Synthesis and Chemical Reactivity
Gazizov et al. (2016) reported the first synthesis of 4-(dibromomethyl)benzenecarbaldehyde using a novel method. This compound’s reaction with primary amines leads to the formation of imines, highlighting its reactivity and potential applications in organic synthesis and material science (Gazizov et al., 2016).
Precursors for Aromatic Dialdehydes
Bodzioch et al. (2016) presented an efficient synthesis of bis(dibromomethyl)benzenes, serving as precursors for aromatic dialdehydes. These compounds are useful in materials chemistry, indicating (dibromomethyl)benzene’s importance in creating complex organic molecules (Bodzioch et al., 2016).
Polymer Chemistry
Cianga and Yagcı (2002) utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene in atom transfer radical polymerization of styrene. This led to the synthesis of unique polymers with high solubility in organic solvents, demonstrating (dibromomethyl)benzene's utility in advanced polymer chemistry (Cianga & Yagcı, 2002).
Suzuki Coupling in Polymer Synthesis
Another application in polymer chemistry was reported by Cianga, Hepuzer, and Yagcı (2002). They used 1,4-Dibromo-2,5-bis(bromomethyl)benzene in Suzuki coupling reactions to produce poly(p-phenylene) graft copolymers with unique properties, further illustrating the versatility of (dibromomethyl)benzene in polymer synthesis (Cianga, Hepuzer, & Yagcı, 2002).
Environmental Monitoring and Health Effects
Skov et al. (2001) discussed the importance of monitoring benzene, a related compound, in the environment due to its health effects. This research underscores the need for careful handling and monitoring of (dibromomethyl)benzene and related compounds in scientific research to ensure safety and environmental protection (Skov et al., 2001).
Safety And Hazards
Future Directions
The chemistry of di- and tri-brominated functionalized olefins remains scarcely explored. It may be due to their high steric demand and their propensity to form halogen bonds . Therefore, synthesizing the tris(dibromomethyl)benzene and conducting subsequent derivative applications is of great significance .
properties
IUPAC Name |
dibromomethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZTATVUDMNLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977378 | |
Record name | (Dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Dibromomethyl)benzene | |
CAS RN |
618-31-5 | |
Record name | Benzal bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha-Dibromotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha,alpha-dibromotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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